molecular formula C24H29N3O5S B2389564 3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 922803-83-6

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2389564
CAS RN: 922803-83-6
M. Wt: 471.57
InChI Key: BTPVKPTYXTUCBZ-UHFFFAOYSA-N
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Description

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods.

Scientific Research Applications

Antitumor Activity

Oxadiazole derivatives have shown promising antitumor activities in vitro. A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural resemblance with the compound of interest through the incorporation of similar functional groups, demonstrated significant broad-spectrum antitumor activities. These compounds were found to be notably potent, showing enhanced efficacy compared to the positive control, 5-FU, in various cancer cell lines, including CNS, renal, breast cancer, and leukemia (Ibrahim A. Al-Suwaidan et al., 2016). This highlights the potential of oxadiazole derivatives in cancer therapy, suggesting that similar structures could be explored for antitumor applications.

Immunomodulating Activity

Another area of application for oxadiazole derivatives is in immunomodulation. Compounds structurally related to the queried chemical have been synthesized and evaluated for their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. For instance, certain N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were found effective in preventing adjuvant-induced arthritis development in rats, demonstrating the potential of these compounds in immunomodulatory therapies (G. Doria et al., 1991).

Enzyme Inhibition

Oxadiazole derivatives are also investigated for their enzyme inhibitory properties, which is crucial for developing treatments for various diseases, including neurodegenerative disorders and cancers. A study on 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains demonstrated moderate dual inhibition of acetyl- and butyrylcholinesterase, enzymes relevant in treating conditions like dementia and myasthenia gravis. This suggests that oxadiazole compounds, through careful molecular design, can serve as potential inhibitors for therapeutically relevant enzymes (Václav Pflégr et al., 2022).

Herbicidal Activity

Beyond biomedical applications, oxadiazole derivatives have also been explored for their herbicidal activities. The structural analysis and herbicidal activity assessment of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed effective herbicidal properties, indicating the potential use of oxadiazole derivatives in agricultural sciences to develop new herbicides (Liu et al., 2008).

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-29-19-14-17(15-20(30-6-2)22(19)31-7-3)23-26-27-24(32-23)25-21(28)12-13-33-18-10-8-16(4)9-11-18/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPVKPTYXTUCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

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